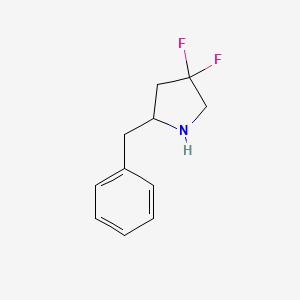

2-Benzyl-4,4-difluoro-pyrrolidine

Description

Properties

Molecular Formula |

C11H13F2N |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

2-benzyl-4,4-difluoropyrrolidine |

InChI |

InChI=1S/C11H13F2N/c12-11(13)7-10(14-8-11)6-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2 |

InChI Key |

WRCRGOOYONEPID-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NCC1(F)F)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Esterification and Functionalization of Pyrrolidine Derivatives

A reported synthetic intermediate closely related to this compound is benzyl 4,4-difluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate. This compound is synthesized through esterification of a carboxylate group with benzyl alcohol, often employing strong bases such as sodium hydride and suitable solvents to facilitate the reaction. The methanesulfonyloxy substituent (mesylate) serves as a good leaving group for subsequent nucleophilic substitution or elimination reactions that can lead to the formation of the difluorinated pyrrolidine ring system.

| Parameter | Details |

|---|---|

| CAS Number | 2287313-72-6 |

| Molecular Formula | C14H17F2NO5S |

| Molecular Weight | 349.35 g/mol |

| IUPAC Name | benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate |

| Key Functional Groups | Benzyl ester, difluoromethyl, methanesulfonyloxy |

Fluorination Strategies

Representative Synthetic Route Example

A typical synthetic route to this compound or related derivatives may be summarized as follows:

| Step | Transformation | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of amino acid (e.g., proline) | Boc2O or Fmoc-Cl in base | Protects amine for selective reactions |

| 2 | Conversion of hydroxy to leaving group | Mesyl chloride or Mitsunobu reaction | Enables subsequent fluorination |

| 3 | Elimination to form alkene | DBU or strong base | Generates 3,4-dehydroproline intermediate |

| 4 | Epoxidation of alkene | mCPBA or peracid | Introduces epoxide for ring functionalization |

| 5 | Epoxide ring opening | Acid catalysis or nucleophile | Forms diol intermediate |

| 6 | Deoxyfluorination | DAST, XtalFluor-M, or NfF + TBAT | Installs fluorine atoms at 4-position |

| 7 | Esterification with benzyl alcohol | Sodium hydride/base | Forms benzyl ester |

| 8 | Deprotection | Acid or hydrogenolysis | Final compound obtained |

Summary Table of Key Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Sequential Deoxyfluorination | DAST, XtalFluor-M, fluoride sources | Stereochemical control | Multiple steps, moderate yields |

| Direct Bis-Deoxyfluorination | NfF + TBAT | Efficient, single-step fluorination | Requires specialized reagents |

| Epoxidation and Ring Opening | mCPBA, acid catalysis | Introduces functional handles for fluorination | Multi-step, sensitive to conditions |

| Mitsunobu and Elimination | Mitsunobu reagents, DBU | Generates alkene intermediates | Mixture of regioisomers possible |

| Esterification with Benzyl Alcohol | Sodium hydride, benzyl alcohol | Forms benzyl ester for stability and purification | Requires careful control of base and solvent |

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4,4-difluoropyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce various amines or hydrocarbons.

Scientific Research Applications

2-Benzyl-4,4-difluoropyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-4,4-difluoropyrrolidine involves its interaction with specific molecular targets. The compound’s fluorine atoms can participate in hydrogen bonding and other interactions, influencing its binding affinity and selectivity. The benzyl group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Pyrrolidine vs. Piperidine Derivatives

A key structural analogue is 1-benzyl-4,4-difluoropiperidine (), which replaces the pyrrolidine ring with a six-membered piperidine ring. Key differences include:

The pyrrolidine derivative exhibits greater conformational flexibility, as observed in crystallographic studies where its 4,4-difluoro group adopts multiple ring-puckered states, enabling adaptable binding to proteins like GluK1. In contrast, the piperidine analogue’s larger ring may favor hydrophobic interactions but with reduced adaptability .

Fluorination Effects: Comparison with Non-Fluorinated Analogues

Replacing the 4,4-difluoro group with hydrogen or single fluorine atoms alters electronic and steric profiles:

- 4,4-Difluoro vs. 4-Monofluoro: Difluoro substitution increases electronegativity, reducing basicity of the nitrogen atom and enhancing metabolic stability.

- Non-Fluorinated Pyrrolidine: Lacks fluorine-induced conformational restraint, leading to stronger hydrogen bonds (e.g., in glutamate complexes) but faster metabolic degradation .

Spiro and Complex Derivatives

Compounds like 1-benzyl-4,5-diphenylpiperidine-3-spiro-3-pyrrolidine-2-spiro-3-indoline-4,2-dione () introduce spiro junctions and extended aromatic systems. These structures exhibit:

- Higher Molecular Weight : Increased steric hindrance limits membrane permeability.

- Diverse Pharmacophores : Multiple aromatic rings enable π-π stacking but reduce solubility.

In contrast, this compound prioritizes simplicity, balancing lipophilicity and solubility for CNS penetration .

Research Findings and Implications

Conformational Dynamics

Crystallographic data () reveal that the 4,4-difluoro-pyrrolidine group in LY466195 adopts multiple conformations when bound to GluK1. This flexibility allows weak but adaptable interactions with the serine hydroxyl group (S706) and water molecules, contrasting with rigid analogues that may exhibit stronger but less versatile binding .

Metabolic Stability

Fluorination at the 4,4-positions shields the pyrrolidine ring from cytochrome P450-mediated oxidation, extending half-life compared to non-fluorinated counterparts. Piperidine derivatives, while more lipophilic, may face faster clearance due to increased enzyme accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.